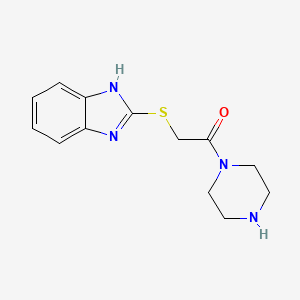
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone, also known as BIPET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIPET is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone acts as a reversible inhibitor of MAO-B by binding to the enzyme's active site. MAO-B is responsible for the breakdown of dopamine and serotonin, and its inhibition by 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the observed anticonvulsant and neuroprotective effects of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone.
Biochemical and physiological effects:
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of MAO-B, 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a critical role in the growth and survival of neurons. 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone in lab experiments is its high potency as an inhibitor of MAO-B. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone. One area of interest is its potential use as a radiotracer in PET imaging studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone and its potential therapeutic applications.
Métodos De Síntesis
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with 1-chloroethylpiperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-mercaptobenzimidazole with 1-bromoethylpiperazine in the presence of a palladium catalyst. The yield of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease. Additionally, 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(17-7-5-14-6-8-17)9-19-13-15-10-3-1-2-4-11(10)16-13/h1-4,14H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUSICLCTXQCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

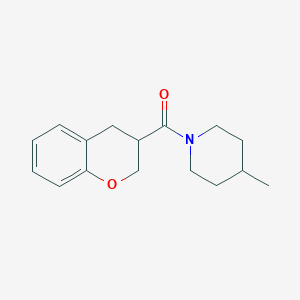
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
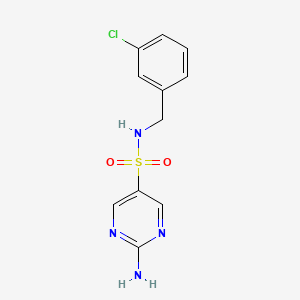
![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
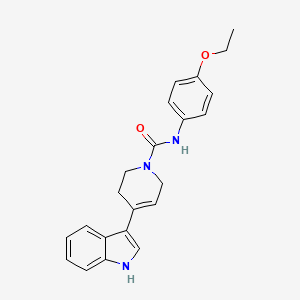
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
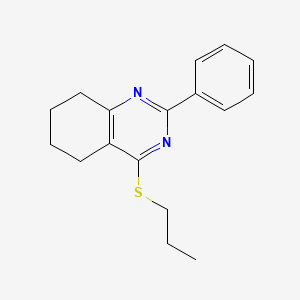
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)